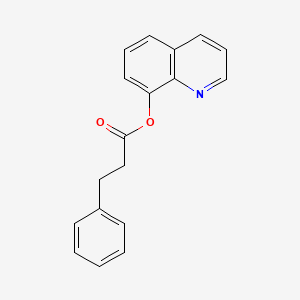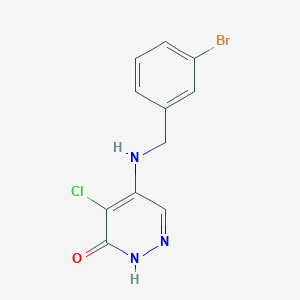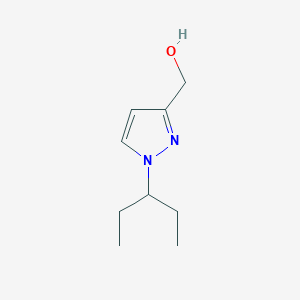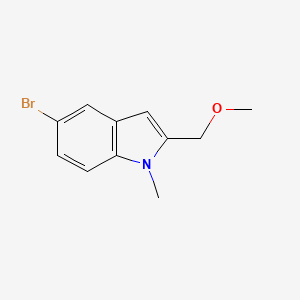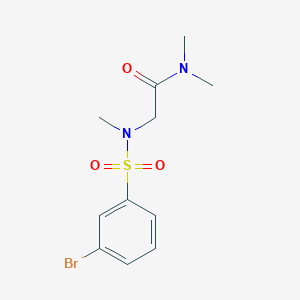
2-((3-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide is an organic compound with the molecular formula C9H11BrN2O3S. This compound is characterized by the presence of a bromo-substituted phenyl ring, a sulfonamide group, and a dimethylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide typically involves the reaction of 3-bromo-N-methylbenzenesulfonamide with N,N-dimethylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((3-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((3-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromo group can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-N-methylbenzenesulfonamide
- N,N-Dimethylacetamide
- Benzamide derivatives
Uniqueness
2-((3-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromo group and the sulfonamide moiety distinguishes it from other similar compounds and enhances its versatility in various applications.
Propriétés
Formule moléculaire |
C11H15BrN2O3S |
|---|---|
Poids moléculaire |
335.22 g/mol |
Nom IUPAC |
2-[(3-bromophenyl)sulfonyl-methylamino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H15BrN2O3S/c1-13(2)11(15)8-14(3)18(16,17)10-6-4-5-9(12)7-10/h4-7H,8H2,1-3H3 |
Clé InChI |
KJNXJGKRVXCOIU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)CN(C)S(=O)(=O)C1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


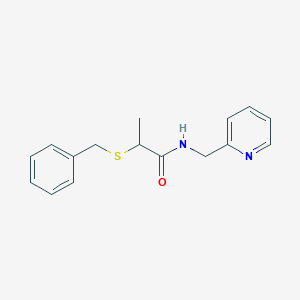
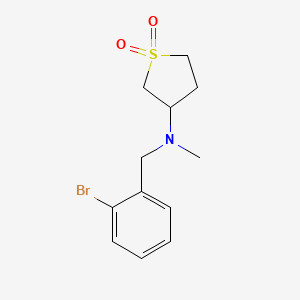
![n-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14906493.png)
![n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine](/img/structure/B14906494.png)
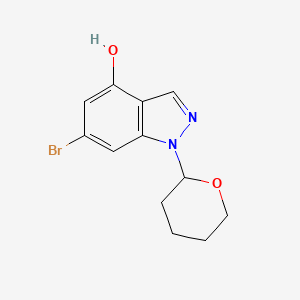
![N-(6-Nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-yl)acetamide](/img/structure/B14906509.png)
